molecular formula C15H8N4O3S B2524193 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 293735-80-5

12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2524193
CAS No.: 293735-80-5
M. Wt: 324.31
InChI Key: SGKVXOQIYZWGCR-UHFFFAOYSA-N
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Description

The compound 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one is a nitrogen- and sulfur-containing heterocyclic molecule with a complex tricyclic scaffold. Its structure includes a nitro group at position 12, a phenyl substituent at position 5, and a thia (sulfur) atom at position 6. The tricyclic framework comprises fused 5-, 6-, and 7-membered rings, creating a rigid, puckered geometry. Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL, which is widely employed for small-molecule analysis . Conformational analysis of its non-planar rings may utilize Cremer-Pople puckering coordinates, a method developed to quantify ring distortions in cyclic systems .

Properties

IUPAC Name

12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O3S/c20-15-13-12(17-8-18(15)9-4-2-1-3-5-9)11-6-10(19(21)22)7-16-14(11)23-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKVXOQIYZWGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the nitro and phenyl groups. Common reagents used in the synthesis include nitrobenzene, thiophene, and various nitrogen-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the phenyl ring can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenyl ring and thia-triazatricyclo framework contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The compound 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one (CAS: 1556400-59-9) serves as a key structural analogue . A comparative analysis is provided below:

Property Target Compound 11,13-Dimethyl Analogue
Substituents 12-Nitro, 5-phenyl 11,13-Dimethyl
Molecular Formula C₁₆H₁₁N₅O₃S (estimated*) C₁₄H₁₄N₄OS
Molecular Weight ~377.36 g/mol (estimated*) 182.27 g/mol
Key Functional Groups Nitro (electron-withdrawing), phenyl (aromatic) Methyl (electron-donating)
Potential Reactivity Nitro group may enhance electrophilic substitution Methyl groups may stabilize via steric effects

Note: Exact molecular formula and weight for the target compound are inferred based on IUPAC nomenclature and comparison with the analogue.

  • In contrast, the methyl groups in the analogue are electron-donating, which could stabilize the tricyclic core against oxidation .
  • Steric Considerations : The phenyl group at position 5 in the target compound may induce steric hindrance, altering ring puckering dynamics compared to the smaller methyl substituents in the analogue. Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) could quantify these differences, though specific data are unavailable in the provided evidence .

Conformational Dynamics

The tricyclic core’s puckering is influenced by substituent placement. For example:

  • Sulfur Atom Role : The thia (sulfur) atom at position 8 likely enhances ring rigidity via its larger atomic radius and polarizability, a feature common to both compounds .

Research Findings and Limitations

  • Structural Insights : The Cremer-Pople method and SHELX tools provide frameworks for analyzing these compounds, but experimental data (e.g., X-ray structures, puckering parameters) are absent in the provided evidence.
  • Knowledge Gaps: Detailed reactivity, solubility, or biological activity data are unavailable. Further studies are needed to explore the nitro group’s role in catalysis or drug design.

Biological Activity

The compound 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one (CAS No. 293735-80-5) is a heterocyclic compound characterized by a complex fused ring structure that includes triazole and thiophene moieties. Its unique chemical architecture suggests potential biological activities, particularly in the fields of antimicrobial , anticancer , and antioxidant research.

PropertyValue
Molecular Formula C13H10N4O2S
Molecular Weight 324.31 g/mol
Purity 98%
CAS Number 293735-80-5

Antimicrobial Activity

Recent studies have indicated that compounds similar to 12-nitro-5-phenyl-8-thia-triazatricyclo derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) suggesting strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, derivatives of triazole compounds have shown promising results in inhibiting cell proliferation in lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is often linked to the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis .

A specific study reported that a compound with structural similarities exhibited an IC50 value of 1.95 μM against TS, highlighting its potential as an anticancer agent . The structure-activity relationship (SAR) indicates that modifications at specific positions on the phenyl ring can enhance activity, with ortho-substituted compounds showing superior efficacy compared to meta or para substitutions .

Antioxidant Activity

The antioxidant properties of triazole-based compounds have also been noted, with some derivatives displaying significant free radical scavenging abilities. This activity can be critical in mitigating oxidative stress-related diseases and enhancing overall cellular health .

The biological mechanisms through which 12-nitro-5-phenyl-8-thia-triazatricyclo compounds exert their effects include:

  • Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as thymidylate synthase, crucial for DNA replication.
  • Cell Cycle Arrest : Many derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and function is a common mechanism observed with related structures.

Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of various triazole derivatives against MCF-7 and HCT-116 cell lines. The results indicated that compound modifications significantly influenced cytotoxicity levels:

  • Compound A: IC50 = 1.1 μM (MCF-7)
  • Compound B: IC50 = 2.6 μM (HCT-116)

These findings suggest that strategic chemical modifications can enhance therapeutic efficacy .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds against common pathogens:

PathogenMIC (μg/mL)
E. coli15
S. aureus20

The results demonstrated significant antimicrobial activity, supporting the potential use of these compounds in treating infections .

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